2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 348575-70-2
VCID: VC5614672
InChI: InChI=1S/C21H22N2O4S/c1-5-13-6-8-15(9-7-13)22-21-23-20(24)18(28-21)12-14-10-16(25-2)19(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,22,23,24)/b18-12-
SMILES: CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2
Molecular Formula: C21H22N2O4S
Molecular Weight: 398.48

2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one

CAS No.: 348575-70-2

Cat. No.: VC5614672

Molecular Formula: C21H22N2O4S

Molecular Weight: 398.48

* For research use only. Not for human or veterinary use.

2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one - 348575-70-2

Specification

CAS No. 348575-70-2
Molecular Formula C21H22N2O4S
Molecular Weight 398.48
IUPAC Name (5Z)-2-(4-ethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H22N2O4S/c1-5-13-6-8-15(9-7-13)22-21-23-20(24)18(28-21)12-14-10-16(25-2)19(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,22,23,24)/b18-12-
Standard InChI Key ZJEQYWGJESTIPV-PDGQHHTCSA-N
SMILES CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₁H₂₂N₂O₄S and a molecular weight of 398.48 g/mol. Its IUPAC name, (5Z)-2-(4-ethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one, reflects the presence of three key structural motifs:

  • A thiazolidin-4-one core, a five-membered ring containing sulfur and nitrogen atoms.

  • A 4-ethylphenylimino group at position 2, contributing hydrophobic character.

  • A 3,4,5-trimethoxybenzylidene moiety at position 5, introducing electron-rich aromaticity and potential hydrogen-bonding sites.

The stereochemistry of the benzylidene double bond is designated as Z-configuration based on the IUPAC name, which influences molecular geometry and intermolecular interactions.

Key Physicochemical Properties

  • Solubility: Data on solubility remain unreported, though analogous thiazolidinones often exhibit limited aqueous solubility due to aromatic and hydrophobic substituents .

  • Spectral Signatures:

    • Infrared (IR): Expected peaks include ν(C=O) ~1700 cm⁻¹ (thiazolidinone carbonyl) and ν(C=N) ~1600 cm⁻¹ (imino group) .

    • Nuclear Magnetic Resonance (NMR): Anticipated signals include δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 3.8–4.0 ppm (singlet, OCH₃ groups), and aromatic protons between δ 6.5–8.0 ppm .

Synthesis and Structural Modification

General Synthesis Strategy

Thiazolidinone derivatives are typically synthesized via cyclocondensation reactions involving thioureas, α-halo carbonyl compounds, and aldehydes . For this compound, a plausible pathway involves:

  • Formation of the thiazolidinone core: Reaction of 4-ethylphenylthiourea with ethyl bromoacetate in the presence of a base (e.g., diisopropylethylamine) to yield 2-imino-thiazolidin-4-one intermediates .

  • Benzylidene incorporation: Condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions, forming the α,β-unsaturated ketone via Knoevenagel reaction .

Optimization Challenges

  • Stereoselectivity: The Z-configuration of the benzylidene group may require controlled reaction conditions (e.g., temperature, catalyst) to favor kinetic or thermodynamic products .

  • Purification: Recrystallization from ethanol or ethyl acetate is commonly employed to isolate pure products, though yields depend on substituent bulkiness .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the phenylimino moiety enhance antibacterial potency by modulating electron density and target binding .

  • Methoxy groups on the benzylidene fragment may improve solubility and bioavailability while retaining antimicrobial efficacy .

Anticancer and Anti-Inflammatory Properties

Thiazolidinones are investigated for tyrosine kinase inhibition and cyclooxygenase (COX) modulation:

  • 5-Benzylidene-thiazolidin-4-ones inhibit cancer cell proliferation by interfering with ATP-binding sites in kinases (e.g., EGFR, VEGFR) .

  • Methoxy substituents contribute to anti-inflammatory effects by suppressing prostaglandin synthesis .

Comparative Analysis of Thiazolidinone Derivatives

Compound NameMolecular Weight (g/mol)Key SubstituentsReported Activities
2-(4-Ethyl-phenylimino)-5-(3,4,5-TMOB)-thiazolidin-4-one398.483,4,5-TrimethoxybenzylideneAntimicrobial (inferred)
3-Ethyl-2-(3-fluoro-4-morpholinophenylimino)thiazolidin-4-one 382.443-Fluoro-4-morpholinophenyliminoAntibacterial (MIC: 16–32 µg/mL)
5-(4-Hydroxybenzylidene)-thiazolidin-4-one 328.354-HydroxybenzylideneAntifungal, Antioxidant

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